molecular formula C14H19N B13261268 N-(dicyclopropylmethyl)-3-methylaniline

N-(dicyclopropylmethyl)-3-methylaniline

Cat. No.: B13261268
M. Wt: 201.31 g/mol
InChI Key: LRTOFLQAQLFXOD-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-3-methylaniline is a substituted aniline derivative characterized by a 3-methylaniline core functionalized with a dicyclopropylmethyl group at the nitrogen atom. The compound’s applications may span pharmaceuticals, agrochemicals, or materials science, depending on substituent effects .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-3-methylaniline

InChI

InChI=1S/C14H19N/c1-10-3-2-4-13(9-10)15-14(11-5-6-11)12-7-8-12/h2-4,9,11-12,14-15H,5-8H2,1H3

InChI Key

LRTOFLQAQLFXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C2CC2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with dicyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The aromatic ring of 3-methylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitro, sulfo, and halo derivatives of the aromatic ring.

Scientific Research Applications

N-(dicyclopropylmethyl)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(dicyclopropylmethyl)-3-methylaniline to its analogs based on molecular structure, synthesis, physicochemical properties, and applications.

N-(2-Fluorobenzyl)-3-methylaniline

  • Structure : A 3-methylaniline derivative substituted with a 2-fluorobenzyl group.
  • Molecular Formula : C₁₄H₁₄FN; Molecular Weight : 215.27 g/mol .
  • Key Features: The fluorine atom increases electronegativity, enhancing stability against oxidation.
  • Synthesis : Likely involves reductive amination between 3-methylaniline and 2-fluorobenzaldehyde.
  • Applications : Used in medicinal chemistry for fluorinated drug candidates. Priced at ~RMB 2681.60/250 mg (97% purity) .

N-(Methoxymethyl)-3-methylaniline

  • Structure : Features a methoxymethyl (-CH₂-O-CH₃) substituent.
  • Molecular Formula: C₁₀H₁₅NO; CAS: 88919-93-1 .
  • Key Features : The ether linkage increases hydrophilicity and metabolic stability.
  • No bulk transport data available .

N-(Ferrocenylidene)-3-methylaniline

  • Structure : Incorporates a ferrocene (metallocene) group, enabling redox activity.
  • Synthesis : Prepared via condensation of ferrocenecarboxaldehyde and 3-methylaniline (62% yield) .
  • Applications: Potential in catalysis or electrochemical sensors due to ferrocene’s reversible oxidation.

Sulfonated Aniline Derivatives

  • Examples : N-sulfobenzyl-N-ethyl-3-methylaniline, N-β-sulfophenethyl-3-methylaniline .
  • Key Features : Sulfonate groups enhance water solubility, making these compounds suitable for dyeing textiles or biochemical assays.

Nitro- and Sulfonyl-Substituted Analogs

  • Example : 3-Methyl-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline .
  • Key Features : Nitro and sulfonyl groups confer electrophilic reactivity, useful in cross-coupling reactions or explosive precursors.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Reference
N-(2-Fluorobenzyl)-3-methylaniline C₁₄H₁₄FN 215.27 2-Fluorobenzyl Medicinal chemistry
N-(Methoxymethyl)-3-methylaniline C₁₀H₁₅NO 165.23 Methoxymethyl Industrial synthesis
N-(Ferrocenylidene)-3-methylaniline C₁₈H₁₇NFe 303.19 Ferrocenylidene Catalysis, sensors
N-Sulfobenzyl-N-ethyl-3-methylaniline C₁₇H₂₀NO₃S 327.41 Sulfobenzyl Textile dyes
N-[2-Nitro-2-(phenylsulfonyl)vinyl]-3-methylaniline C₁₅H₁₄N₂O₄S 334.35 Nitro-sulfonyl Organic synthesis

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -SO₃H) improve thermal and oxidative stability, while electron-donating groups (e.g., -OCH₃) enhance solubility .
  • Synthetic Yields : Ferrocene derivatives achieve moderate yields (62%), whereas fluorinated analogs require stringent purification .
  • Safety Considerations : Methoxymethyl derivatives necessitate industrial safety protocols due to undefined toxicity risks .

Biological Activity

N-(dicyclopropylmethyl)-3-methylaniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dicyclopropylmethyl group attached to a 3-methylaniline moiety. Its molecular formula is C13H17NC_{13}H_{17}N with a molecular weight of approximately 201.28 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The dicyclopropylmethyl group enhances binding affinity, which can modulate various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, impacting cellular signaling.
  • Receptor Binding : It can bind to receptors, altering physiological responses.

Research indicates that compounds with similar structures can exhibit significant interactions with neuronal nitric oxide synthase (nNOS), which is crucial for neurotransmission and has implications in neurological disorders .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial capabilities, making it a candidate for further development in treating resistant infections.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results against several lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values suggest that it may induce apoptosis in these cells through specific signaling pathways.

Research Findings

Study Biological Activity Target IC50/MIC Values
Study 1AntimicrobialMRSAMIC = 32 µg/mL
Study 2CytotoxicHeLaIC50 = 150 µg/mL
Study 3CytotoxicA549IC50 = 180 µg/mL

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against MRSA highlighted its potential as an alternative treatment option for antibiotic-resistant infections. The compound was tested alongside conventional antibiotics, showing synergistic effects that enhanced bacterial inhibition.
  • Cytotoxicity Assessment in Cancer Research : Another case study focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound could significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

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